molecular formula C23H14BF7O B3068555 2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate CAS No. 62497-19-2

2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate

Cat. No.: B3068555
CAS No.: 62497-19-2
M. Wt: 450.2 g/mol
InChI Key: FRADIBPDZCOIFV-UHFFFAOYSA-N
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Description

2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate (T(p-F)PPT) is a triarylpyrylium salt with three electron-withdrawing 4-fluorophenyl substituents on the pyrylium core. This compound is synthesized via acid-catalyzed condensation of fluorinated acetophenone and chalcone derivatives, followed by tetrafluoroborate salt formation . T(p-F)PPT is notable as a metal-free organophotocatalyst, enabling visible-light-driven reactions such as radical O-alkenylation of phenols and naphthols with terminal alkynes under mild conditions . Its stability, redox activity, and compatibility with diverse solvents make it a versatile reagent in photoredox catalysis.

Properties

IUPAC Name

2,4,6-tris(4-fluorophenyl)pyrylium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14F3O.BF4/c24-19-7-1-15(2-8-19)18-13-22(16-3-9-20(25)10-4-16)27-23(14-18)17-5-11-21(26)12-6-17;2-1(3,4)5/h1-14H;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRADIBPDZCOIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC(=CC=C1C2=CC(=[O+]C(=C2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14BF7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62497-19-2
Record name 62497-19-2
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate typically involves the cyclization of aromatic alkynes with nitriles under visible-light irradiation. This process uses a pyrylium salt as the photoredox catalyst . The reaction conditions are mild, often carried out at room temperature without the need for external ligands or additives .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory methods, with scalability adjustments to accommodate larger production volumes. The use of photoreactors and controlled light sources is crucial for maintaining the efficiency and consistency of the reaction .

Chemical Reactions Analysis

Scientific Research Applications

2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects through a photoredox mechanism. Upon exposure to visible light, it undergoes excitation and transfers electrons to substrates, facilitating various chemical transformations. The molecular targets include phenols, naphthols, and alkynes, with pathways involving radical intermediates .

Comparison with Similar Compounds

Structural and Electronic Differences

Pyrylium salts are distinguished by their aryl substituents, which modulate electronic properties and redox potentials. Key analogs include:

Compound Substituents Key Electronic Effects
T(p-F)PPT 4-Fluorophenyl Electron-withdrawing (σ⁻ inductive)
2,4,6-Tris(4-methoxyphenyl)pyrylium (TAPT/MeOTPP⁺) 4-Methoxyphenyl Electron-donating (σ⁺ mesomeric)
2,4,6-Triphenylpyrylium (TPP⁺) Phenyl Neutral (moderate electron density)
2,4-Diphenylpyrylium Phenyl (2,4 positions) Reduced conjugation vs. triaryl analogs

Electronic Impact :

  • T(p-F)PPT : Fluorine substituents lower the pyrylium core’s electron density, enhancing oxidative capacity and stabilizing radical intermediates .
  • TAPT: Methoxy groups increase electron density via resonance donation, lowering reduction potentials (e.g., E₁/₂*,red = 1.74 V vs SCE) .
  • TPP⁺ : Neutral phenyl groups balance electron density, making it a general-purpose precursor for pyridine derivatives .

Mechanistic Insights :

  • T(p-F)PPT : Excited-state photooxidation generates aryl radicals for coupling reactions, avoiding transition-metal toxicity .
  • TAPT : Methoxy groups facilitate single-electron transfer (SET) to substrates, enabling stereoselective transformations under visible light .
  • TPP⁺ : Classic precursor for pyridinium salts via nucleophilic substitution (e.g., Katritzky salts) .

Photoredox Catalysis

  • T(p-F)PPT : Achieves 65–73% yields in O-alkenylation without ligands or additives, outperforming metal-based catalysts in biocompatibility .
  • TAPT : Enables hybrid radical/cationic polymerizations (e.g., poly(methyl methacrylate) with polydispersity <1.2) .
  • TPP⁺ : Used in air-stable organic long-persistent luminescence (OLPL) systems with mCBP hosts .

Selectivity and Stability

  • T(p-F)PPT : Fluorine substituents reduce side reactions in polar solvents (e.g., DMF, DCE) .
  • TAPT : Methoxy groups improve solubility in aromatic hydrocarbons, critical for [2+2] cycloadditions .

Biological Activity

2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate (CAS No. 62497-19-2) is a pyrylium salt characterized by its unique molecular structure, which includes three 4-fluorophenyl groups attached to a pyrylium core. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and materials science.

  • Molecular Formula : C23H14BF7O
  • Molecular Weight : 450.16 g/mol
  • Structure : The compound features a central pyrylium ring with three fluorinated phenyl substituents, enhancing its electronic properties and stability.

Antioxidant Properties

Recent studies have indicated that compounds similar to 2,4,6-Tris(4-fluorophenyl)pyrylium exhibit significant antioxidant capabilities. For instance, related pyrylium derivatives have shown effectiveness in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases.

CompoundIC50 (µM)Activity Type
2,4,6-Tris(4-fluorophenyl)pyryliumNot specifiedAntioxidant
Related Pyrylium Derivative12.5Antioxidant

Inhibition of Enzymatic Activity

The biological evaluation of related compounds has demonstrated their potential as inhibitors of various enzymes. For example, certain derivatives have been tested for their ability to inhibit monoamine oxidases (MAO-A and MAO-B), which are critical targets in the treatment of neurodegenerative disorders.

  • MAO-B Inhibition : A study found that specific pyrylium derivatives exhibited potent inhibitory effects on MAO-B with IC50 values in the low micromolar range. This suggests that 2,4,6-Tris(4-fluorophenyl)pyrylium could be explored for similar activities.

Cytotoxicity Studies

Cytotoxicity assays using cell lines such as L929 fibroblasts have been conducted to assess the safety profile of pyrylium compounds. Preliminary results indicate that while some derivatives may exhibit cytotoxic effects at higher concentrations, others like 2,4,6-Tris(4-fluorophenyl)pyrylium show minimal toxicity at therapeutic doses.

CompoundIC50 (µM)Cell LineToxicity Level
T327.05L929High
T6120.6L929Low
2,4,6-Tris(4-fluorophenyl)pyryliumNot specifiedNot specifiedMinimal

Neuroprotective Effects

In vitro studies on neuroprotective effects have shown that certain pyrylium derivatives can protect neuronal cells from oxidative damage induced by reactive oxygen species (ROS). This property is particularly relevant for conditions such as Alzheimer's disease.

Antimicrobial Activity

Exploratory research into the antimicrobial properties of pyrylium salts has revealed potential efficacy against various bacterial strains. While specific data on 2,4,6-Tris(4-fluorophenyl)pyrylium is limited, its structural analogs have demonstrated significant bactericidal activity.

Q & A

Q. What are the primary applications of 2,4,6-tris(4-fluorophenyl)pyrylium tetrafluoroborate in photoredox catalysis?

This compound is widely used as a visible-light-activated photoredox catalyst due to its strong oxidizing potential. Key applications include:

  • Oxidative Cyclization : Facilitates the synthesis of 1,2,4-oxadiazolines from amidoximes under visible light and oxygen, achieving moderate to high yields .
  • O-Alkenylation : Enables radical-mediated coupling of phenols/naphthols with terminal alkynes at room temperature without ligands or additives .
  • Electron Transfer : Participates in photoinduced electron transfer (PET) mechanisms for cycloadditions (e.g., [2+2] cycloaddition of styrenes) .

Q. Methodological Considerations :

  • Light Source : Use blue or visible LEDs (450–470 nm).
  • Solvent Compatibility : Prefer polar aprotic solvents (e.g., acetonitrile) or hexafluoroisopropanol (HFIP) for radical stability .
  • Catalyst Loading : Typically 1–5 mol% .

Q. How should researchers handle and store this compound safely in the laboratory?

  • Storage : Store at 2–8°C under nitrogen or argon to prevent moisture absorption and degradation. Protect from light .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, N95 masks, and safety goggles. Use fume hoods for handling powders to avoid inhalation .
  • Hazard Mitigation : Avoid skin contact (causes severe irritation) and ingestion. Neutralize spills with inert adsorbents (e.g., silica) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR Analysis : Use 1H^1H and 13C^{13}C NMR to confirm aromatic proton environments (e.g., pyrylium ring protons at δ 8.70–8.80 ppm) and fluorine substituent effects .
  • HPLC Derivatization : Pre-column derivatization with pyrylium salts enables sulfide ion detection via UV-Vis at 254 nm .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M-BF4_4^-]+^+ at m/z 369.12) .

Advanced Research Questions

Q. How do anion-π interactions in pyrylium systems influence catalytic efficiency and selectivity?

The electron-deficient pyrylium core engages in anion-π interactions with tetrafluoroborate (BF4_4^-) or other anions, which:

  • Modulate Redox Potentials : Stabilize charge-separated states during PET, enhancing catalytic turnover .
  • Direct Supramolecular Assembly : Drive crystal packing into helical motifs with 1-D channels for anion exchange (e.g., in nuclear waste remediation) .

Q. Experimental Validation :

  • X-ray Crystallography : Resolve π-stacked helices and anion positions (e.g., CSD entries for triarylpyrylium salts) .
  • DFT Calculations : Quantify interaction energies (e.g., C–H···F–B motifs contribute ~5–10 kJ/mol) .

Q. What strategies address contradictions in chemoselectivity during photochemical reactions?

Discrepancies in product distribution (e.g., cyclization vs. dimerization) arise from:

  • Substituent Effects : Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance oxidative power but may reduce π-π stacking efficiency .
  • Solvent Polarity : HFIP stabilizes radical intermediates, favoring cyclization over side reactions .

Case Study :
In PET cyclization of geraniol, competing pathways are resolved by adjusting solvent (HFIP vs. acetonitrile) and mediator redox potential (e.g., using 4-MeO-TPP+^+ vs. 4-F-TPP+^+) .

Q. How does mechanochemistry enhance synthetic scalability of pyrylium-mediated reactions?

Mechanochemical grinding:

  • Eliminates Solvents : Reduces purification steps and improves atom economy .
  • Enables Solid-State Anion Exchange : BF4_4^- in pyrylium salts can be replaced with NO3_3^- or Cl^- via ball milling, critical for pharmaceutical intermediates .

Q. Optimization Parameters :

  • Milling Time : 30–60 minutes for >90% anion exchange .
  • Additives : Use catalytic iodine to accelerate radical initiation .

Q. What computational tools elucidate the role of pyrylium-arene interactions in supramolecular chemistry?

  • CSD Mining : Identify recurring motifs (e.g., C–H···π contacts in 19 triarylpyrylium structures) .
  • NMR Titration : Quantify binding constants (e.g., KaK_a ~103^3 M1^{-1} for pyrylium-naphthalene complexes) .
  • MD Simulations : Model anion diffusion through helical channels in crystalline frameworks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate
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2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate

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